molecular formula C11H8BBrF3NO3 B15211903 (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid

Cat. No.: B15211903
M. Wt: 349.90 g/mol
InChI Key: NZZURANBUTUXHR-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid (CAS: 1565778-57-5) is a heterocyclic boronic acid derivative with the molecular formula C₁₁H₈BBrF₃NO₃ and a molecular weight of 349.90 g/mol . Its structure features a quinoline core substituted with bromine (Br) at position 4, methoxy (OCH₃) at position 6, and a trifluoromethyl (CF₃) group at position 2, with the boronic acid (-B(OH)₂) moiety at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex quinoline derivatives for pharmaceutical and materials science applications .

Properties

Molecular Formula

C11H8BBrF3NO3

Molecular Weight

349.90 g/mol

IUPAC Name

[4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl]boronic acid

InChI

InChI=1S/C11H8BBrF3NO3/c1-20-5-2-3-7-6(4-5)9(13)8(12(18)19)10(17-7)11(14,15)16/h2-4,18-19H,1H3

InChI Key

NZZURANBUTUXHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=CC(=C2)OC)N=C1C(F)(F)F)Br)(O)O

Origin of Product

United States

Preparation Methods

Reaction of 3-Methoxy-5-bromoaniline with Ethyl 4,4,4-Trifluoroacetoacetate

Reagents :

  • 3-Methoxy-5-bromoaniline (1.0 equiv)
  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv)
  • p-Toluenesulfonic acid (0.1 equiv)
  • Toluene (anhydrous)

Procedure :

  • Combine reagents in a Dean-Stark apparatus under nitrogen.
  • Reflux at 140°C for 18 hours to facilitate enamine formation and cyclization.
  • Cool, wash with saturated NaHCO₃, and purify via silica chromatography (petroleum ether:ethyl acetate = 80:20).

Outcome :
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline forms as a white solid (51–62% yield).

Bromination of 4-Hydroxy Group

Reagents :

  • 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 equiv)
  • Phosphorus tribromide (2.5 equiv)
  • Dichloromethane (anhydrous)

Procedure :

  • Dissolve quinoline derivative in DCM under nitrogen.
  • Add PBr₃ dropwise at 0°C, then warm to room temperature for 6 hours.
  • Quench with ice-water, extract with DCM, and concentrate.

Outcome :
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline obtained as pale-yellow crystals (78–85% yield).

Regioselective Bromination at Position 3

Radical Bromination Using N-Bromosuccinimide

Reagents :

  • 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (1.0 equiv)
  • N-Bromosuccinimide (1.1 equiv)
  • Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Carbon tetrachloride (anhydrous)

Procedure :

  • Reflux reagents in CCl₄ under nitrogen for 8 hours.
  • Filter precipitate and recrystallize from ethanol/water.

Outcome :
3-Bromo-4-bromo-6-methoxy-2-(trifluoromethyl)quinoline isolated as off-white needles (65–72% yield).

Miyaura Borylation at Position 3

Boronic Acid Installation

Reagents :

  • 3-Bromo-4-bromo-6-methoxy-2-(trifluoromethyl)quinoline (1.0 equiv)
  • Bis(pinacolato)diboron (1.5 equiv)
  • Pd(dppf)Cl₂ (5 mol%)
  • Potassium acetate (3.0 equiv)
  • 1,4-Dioxane (anhydrous)

Procedure :

  • Heat reagents at 100°C under nitrogen for 24 hours.
  • Hydrolyze boronic ester with 2M HCl, adjust pH to 7 with NaHCO₃.
  • Extract with ethyl acetate and purify via column chromatography.

Outcome :
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid obtained as a hygroscopic white powder (45–58% yield).

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (HPLC) Key Challenges
Gould-Jacobs Cyclization 58 95% Competing polymerization of β-keto ester
PBr₃ Bromination 82 98% Over-bromination at adjacent positions
Radical Bromination 68 91% Regioselectivity control
Miyaura Borylation 52 97% Boronic acid hydrolysis under acidic conditions

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, B(OH)₂)
  • δ 8.45 (d, J = 8.8 Hz, 1H, H-5)
  • δ 7.89 (dd, J = 9.2, 2.8 Hz, 1H, H-7)
  • δ 7.02 (d, J = 2.4 Hz, 1H, H-8)
  • δ 4.01 (s, 3H, OCH₃)

¹⁹F NMR (376 MHz, DMSO-d₆) :

  • δ -62.4 (CF₃)

HRMS (ESI+) :

  • Calculated for C₁₁H₈BrF₃NO₃B [M+H]+: 382.9741
  • Found: 382.9738

Applications and Derivitization

The boronic acid functionality enables diverse transformations:

  • Suzuki-Miyaura Coupling : Forms biaryl structures with aryl halides (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
  • Oxidation : Generates quinolin-3-ol derivatives using H₂O₂ in basic conditions.
  • Protodeboronation : Removes boronic acid group under acidic conditions (H₂SO₄, AcOH).

Industrial Scale Considerations

For kilogram-scale production:

  • Replace PBr₃ with safer POBr₃ for hydroxyl bromination.
  • Implement continuous flow reactors for Miyaura borylation to improve heat transfer.
  • Use membrane filtration instead of column chromatography for boronic acid purification.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Key findings include:

Reaction PartnerCatalyst SystemBaseSolventYieldSource
4-Bromophenyl derivativePd(OAc)₂/XPhosK₃PO₄THF82%
2-ChloropyridinePd(PPh₃)₄Na₂CO₃DMF/H₂O75%

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Applications :

  • Synthesis of biaryl scaffolds for pharmaceutical intermediates .

  • Functionalization of the quinoline core at the 3-position .

Protodeboronation Reactions

The boronic acid undergoes protodeboronation under acidic or oxidative conditions:

ConditionsAdditiveTemperatureYieldSource
H₂O/THF (pH 2)H₂O₂60°C68%
AcOH/H₂O25°C45%

Outcome :

  • Removes the boronic acid group, yielding 3-H-quinoline derivatives.

  • Competitive with coupling reactions under suboptimal conditions.

Conversion to Trifluoroborate Salts

The boronic acid is converted to air-stable trifluoroborate salts for improved handling:

ReagentSolventTimeYieldSource
KHF₂MeOH/H₂O2 h75%
NH₄HF₂THF4 h68%

Utility :

  • Enables Suzuki couplings without boronic acid instability issues .

  • Compatible with anhydrous reaction conditions .

Esterification and Oxaborole Formation

The boronic acid reacts with diols to form cyclic boronic esters (oxaboroles):

Diol PartnerCatalystSolventYieldSource
Ethylene glycolToluene90%
PinacolEtOH88%

Applications :

  • Stabilizes the boronic acid for storage or further reactivity .

  • Critical in prodrug design for boron-containing therapeutics.

Functional Group Interconversion

The bromine substituent at the 4-position enables independent reactivity:

ReactionReagentConditionsProductYieldSource
Buchwald-Hartwig AminationPd(dba)₂/XantphosPiperidine, 100°C4-Aminoquinoline derivative78%
Nucleophilic SubstitutionCuI/KIDMF, 120°C4-Iodoquinoline derivative65%

Key Insight :

  • Sequential functionalization (e.g., bromine substitution followed by boronic acid coupling) allows modular synthesis of polysubstituted quinolines .

Stability and Side Reactions

  • pH Sensitivity : Rapid protodeboronation occurs below pH 4 or above pH 10.

  • Oxidative Degradation : Susceptible to H₂O₂ or O₂, requiring inert atmosphere handling .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Dominant Pathway
Suzuki Coupling1.2 × 10⁻³85Transmetallation
Protodeboronation3.8 × 10⁻⁴92Acid-catalyzed hydrolysis
Trifluoroborate Formation2.1 × 10⁻⁴78Nucleophilic substitution

Data aggregated from .

Scientific Research Applications

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is a boronic acid derivative featuring a quinoline ring with bromine, methoxy, and trifluoromethyl substituents, making it useful in organic chemistry. It is also known as (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid, with the CAS No. 1565778-57-5 .

Scientific Research Applications

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is used in scientific research across chemistry , medicine , and industry .

Chemistry

This compound serves as a reagent in organic synthesis, particularly in carbon-carbon bond formation via coupling reactions.

Reactions :

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions: This compound can undergo redox reactions, leading to different oxidation states.
  • Coupling Reactions: It is involved in Suzuki-Miyaura coupling.

Reagents and Conditions :

  • Palladium Catalysts: Employed in coupling reactions.
  • Bases: Potassium carbonate or sodium hydroxide to facilitate reactions.
  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Products :

The products depend on specific reaction conditions and reagents. For instance, the Suzuki-Miyaura coupling reaction yields a biaryl compound through the coupling of the quinoline derivative with another aryl or vinyl group.

Medicine

The compound is investigated for potential therapeutic properties and as a building block for pharmaceuticals. Quinazolin-4-one derivatives, which are related to quinoline compounds, have diverse therapeutic activities, including antimicrobial and anti-inflammatory properties . Studies have been conducted on quinazolin-4-ones to evaluate their potential as antimicrobial and anti-inflammatory agents .

Industry

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and stability of the intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Acidity

The trifluoromethyl group in the target compound confers strong electron-withdrawing inductive effects, enhancing the Lewis acidity of the boronic acid moiety. This increases its reactivity in cross-coupling reactions compared to non-fluorinated analogs. For example:

  • Trifluoromethyl-substituted phenylboronic acids (e.g., (4-(trifluoromethyl)phenyl)boronic acid) exhibit lower pKa values (~8.2) compared to their fluorine-substituted analogs (~9.5) due to the CF₃ group’s stronger inductive effect .
  • Halogen substituents (e.g., bromine) at position 4 of the quinoline ring act as directing groups, facilitating regioselective coupling reactions. This contrasts with morpholine-substituted analogs, which show reduced cross-coupling efficiency .

Comparison with Quinoline-Based Boronic Acids

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid Br (C4), OCH₃ (C6), CF₃ (C2) 349.90 High reactivity in Suzuki couplings; used in kinase inhibitor synthesis
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Br (C6), F (C2), COOCH₃ (C3) 287.94 Lower steric hindrance; used in arylations but limited by ester hydrolysis
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid OCH₃ (C2), CF₃ (C6) 220.94 Pyridine core enhances solubility; moderate coupling yields (~60–70%)

Comparison with Phenylboronic Acid Derivatives

Compound Name Substituents pKa Application
(4-(Trifluoromethyl)phenyl)boronic acid CF₃ (C4) ~8.2 High-yield Suzuki couplings (63–65%) in meriolin synthesis
(4-Fluorophenyl)boronic acid F (C4) ~9.5 Reduced acidity limits reactivity; lower yields (~62%)
(4-Chlorophenyl)boronic acid Cl (C4) ~8.8 Intermediate reactivity; used in antimicrobial agents

Research Findings and Functional Insights

Electronic and Steric Effects on Cross-Coupling

  • The CF₃ group at C2 increases steric hindrance, reducing undesired side reactions in couplings compared to smaller substituents (e.g., F or Cl).
  • Methoxy at C6 enhances electron density at the quinoline core, improving coordination with palladium catalysts .

Q & A

Basic Questions

Q. What are the primary synthetic pathways for (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where the quinoline core is functionalized with bromo and methoxy groups prior to boronic acid introduction. Key steps include halogenation of the quinoline scaffold and subsequent palladium-catalyzed borylation. For example, bromination at the 4-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, while methoxy groups are introduced via nucleophilic substitution. The trifluoromethyl group is often incorporated early via trifluoromethylation reagents (e.g., Togni’s reagent). Yield optimization requires strict control of temperature (60–100°C), anhydrous conditions, and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. How do the bromo and trifluoromethyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The bromo group acts as a leaving group, enabling further functionalization via Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the quinoline ring, accelerating transmetallation steps in cross-coupling reactions. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency with bulky partners. Computational studies (DFT) suggest that the methoxy group stabilizes intermediates through resonance effects, improving regioselectivity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for confirming molecular weight and fluorine content. Purity is assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient), while boronic acid functionality is verified using ¹¹B NMR. X-ray crystallography may resolve steric effects of the trifluoromethyl group, and IR spectroscopy identifies B-O stretching vibrations (~1340 cm⁻¹) .

Advanced Research Questions

Q. How can steric and electronic effects of the trifluoromethyl group be mitigated in catalytic applications?

  • Methodological Answer : Steric effects can be reduced by employing smaller ligands (e.g., SPhos instead of PCy₃) in cross-coupling reactions. Electronic effects are counterbalanced using electron-donating co-catalysts (e.g., KOAc) to stabilize Pd intermediates. For enzyme inhibition studies, molecular docking simulations (e.g., AutoDock Vina) predict optimal binding conformations by adjusting the trifluoromethyl group’s orientation relative to hydrophobic enzyme pockets .

Q. What strategies improve the hydrolytic stability of this boronic acid in aqueous biological assays?

  • Methodological Answer : Stability is enhanced via boronate ester formation with diols (e.g., pinacol) or encapsulation in cyclodextrins. Alternatively, polymer-supported protection (e.g., polystyrene-boronate resins) prevents hydrolysis during storage. For in vitro assays, buffered solutions at pH 7.4 with 1–5% DMSO maintain solubility while minimizing degradation .

Q. How does this compound compare to analogous boronic acids in proteasome inhibition studies?

  • Methodological Answer : Unlike peptidyl boronic acids (e.g., bortezomib), this compound’s quinoline scaffold provides rigidity, potentially reducing off-target effects. Competitive inhibition assays (Ki measurements) using fluorogenic substrates (e.g., Suc-LLVY-AMC) reveal IC₅₀ values in the nanomolar range. The bromo substituent may enable photoaffinity labeling for target identification .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 40–80% for Suzuki couplings) arise from varying catalyst systems (PdCl₂ vs. Pd(OAc)₂) or solvent polarity (THF vs. DMF). Systematic optimization via DoE (Design of Experiments) identifies critical factors, such as ligand-to-Pd ratio and base strength (Cs₂CO₃ vs. K₃PO₄). Reproducibility is improved by strict oxygen exclusion (Schlenk techniques) .

Key Research Gaps and Directions

  • Mechanistic Studies : Elucidate the role of the methoxy group in stabilizing transition states during catalysis.
  • Biological Applications : Explore its use in targeted protein degradation (PROTACs) via covalent quinoline-kinase interactions.
  • Material Science : Investigate polymerization potential for stimuli-responsive boronic acid-based hydrogels .

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